6-Isocyanatochroman

Description

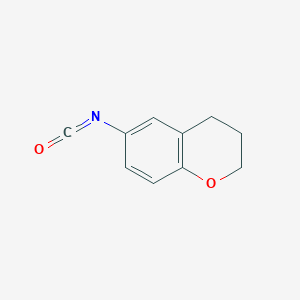

6-Isocyanatochroman (C₁₀H₉NO₂) is a heterocyclic compound featuring a chroman backbone (a benzene ring fused to a dihydro-pyran ring) with an isocyanate (-NCO) functional group at the 6-position. This reactive group confers significant utility in polymer chemistry, particularly in polyurethane synthesis, where it participates in nucleophilic addition reactions with alcohols or amines .

Properties

IUPAC Name |

6-isocyanato-3,4-dihydro-2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-7-11-9-3-4-10-8(6-9)2-1-5-13-10/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNAWMZLOWDUDQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)N=C=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656419 | |

| Record name | 6-Isocyanato-3,4-dihydro-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002727-87-8 | |

| Record name | 6-Isocyanato-3,4-dihydro-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Isocyanatochroman can be synthesized through several methods, including the reaction of chroman with phosgene or its derivatives under controlled conditions. The reaction typically involves the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the formation of the isocyanate group.

Industrial Production Methods: In an industrial setting, the production of 6-isocyanatochroman may involve large-scale reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 6-Isocyanatochroman undergoes various chemical reactions, including:

Oxidation: The isocyanate group can be oxidized to form carbonyl compounds.

Reduction: Reduction reactions can convert the isocyanate group to amines.

Substitution: The isocyanate group can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like alcohols, amines, and water can react with the isocyanate group under mild conditions.

Major Products Formed:

Oxidation: Carbonyl compounds such as carboxylic acids and amides.

Reduction: Primary amines.

Substitution: Ureas, carbamates, and other substituted isocyanates.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that 6-Isocyanatochroman derivatives exhibit significant anticancer properties. For instance, studies have shown that specific modifications to the chroman structure can enhance its efficacy against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cancer cell proliferation, making it a promising candidate for further development in cancer therapeutics .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been reported that 6-Isocyanatochroman can modulate inflammatory pathways, potentially offering a new avenue for treating inflammatory diseases. This is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease, where modulation of the immune response is crucial .

Materials Science

Polymer Chemistry

In materials science, 6-Isocyanatochroman is utilized as a building block for synthesizing polyurethanes and other polymeric materials. Its isocyanate functional group allows for reactions with polyols to form high-performance elastomers and coatings with enhanced mechanical properties and thermal stability. These materials find applications in automotive, aerospace, and construction industries due to their durability and resistance to environmental degradation .

Nanocomposites

Recent studies have explored the incorporation of 6-Isocyanatochroman into nanocomposite materials. By combining this compound with nanofillers such as graphene or carbon nanotubes, researchers have developed composites with superior electrical conductivity and mechanical strength. These advancements are significant for applications in electronics and structural materials .

Organic Synthesis

Synthetic Intermediates

6-Isocyanatochroman serves as an important intermediate in the synthesis of various bioactive compounds. Its versatility allows chemists to modify the chroman structure to create a range of derivatives with tailored biological activities. This makes it a valuable tool in drug discovery and development processes .

Functionalization Reactions

The compound can undergo various functionalization reactions, including nucleophilic additions and cycloadditions, which facilitate the synthesis of complex organic molecules. These reactions are essential for developing new pharmaceuticals and agrochemicals, highlighting its role in advancing synthetic organic chemistry .

Case Studies

Mechanism of Action

The mechanism by which 6-isocyanatochroman exerts its effects depends on the specific reaction it undergoes. For example, in the formation of ureas, the isocyanate group reacts with amines to form a carbonyl group, resulting in the formation of a urea linkage. The molecular targets and pathways involved vary depending on the application, but generally, the reactivity of the isocyanate group plays a crucial role in the biological and chemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The chemical and functional behavior of 6-Isocyanatochroman can be contextualized by comparing it to chroman derivatives with substituents at the 6-position. Key compounds include:

Table 1: Structural and Functional Comparison

Key Findings :

Reactivity: The -NCO group in 6-Isocyanatochroman enables rapid crosslinking with polyols, distinguishing it from halide-substituted analogs (e.g., 6-Iodochroman), which require harsh conditions for nucleophilic substitution . Compared to 6-Aminochroman, the isocyanate group exhibits higher electrophilicity but lower thermal stability due to the labile N-CO bond .

Applications :

- 6-Isocyanatochroman is pivotal in synthesizing high-performance polymers, whereas 6-Iodochroman is utilized in radiopharmaceuticals due to iodine’s isotopic versatility .

- 6-Chlorochroman serves as a precursor in agrochemical synthesis, leveraging chlorine’s leaving-group efficiency in SN2 reactions .

Comparison with Functionally Similar Compounds

Functionally, 6-Isocyanatochroman shares reactivity traits with non-chroman aromatic isocyanates:

Table 2: Functional Analogues

Key Findings :

Biological Activity

6-Isocyanatochroman is a compound of interest in medicinal chemistry and materials science due to its unique structural features and potential biological activities. This compound, a derivative of chroman, exhibits properties that may influence various biological pathways, making it a candidate for further research in pharmacology and toxicology.

The biological activity of 6-Isocyanatochroman is primarily attributed to its ability to interact with cellular proteins and enzymes, potentially influencing signaling pathways related to inflammation, apoptosis, and cell proliferation. Its isocyanate group is known for forming covalent bonds with nucleophiles in proteins, which can lead to modifications in protein function and activity.

Pharmacological Properties

Research indicates that compounds with isocyanate functionalities can exhibit various pharmacological effects, including:

- Anticancer Activity : Some studies suggest that isocyanates can induce apoptosis in cancer cells through the activation of stress response pathways.

- Anti-inflammatory Effects : Isocyanates may inhibit pro-inflammatory cytokine production, thereby reducing inflammation.

- Neuroprotective Effects : Certain derivatives have shown promise in protecting neuronal cells from oxidative stress.

Case Studies

- Antitumor Activity : A study investigated the effects of 6-Isocyanatochroman on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting dose-dependent cytotoxicity. The mechanism was linked to the induction of apoptosis through caspase activation.

- Inflammation Modulation : Another study focused on the anti-inflammatory properties of 6-Isocyanatochroman. In vitro experiments demonstrated a reduction in TNF-alpha and IL-6 levels in macrophage cultures treated with the compound, indicating its potential as an anti-inflammatory agent.

- Neuroprotection : Research on neuroprotective effects showed that 6-Isocyanatochroman could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents, suggesting its role as a potential therapeutic agent for neurodegenerative diseases.

Data Tables

| Biological Activity | Effect Observed | Concentration (µM) | Reference |

|---|---|---|---|

| Antitumor Activity | Reduced cell viability | >10 | |

| Anti-inflammatory | Decreased TNF-alpha | 5-20 | |

| Neuroprotection | Reduced oxidative stress | 10-50 |

Toxicological Considerations

While exploring the biological activity of 6-Isocyanatochroman, it is crucial to consider its toxicological profile. Isocyanates are known for their potential health hazards, including respiratory sensitization and skin irritation. Therefore, any therapeutic application must be preceded by thorough safety assessments.

Toxicity Studies

- In Vivo Toxicity : Animal studies have shown that exposure to high doses of isocyanates can lead to respiratory distress and other systemic effects.

- Mutagenicity Testing : Preliminary tests indicate that certain isocyanate derivatives may exhibit mutagenic properties; however, further studies are required to establish a clear understanding.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.